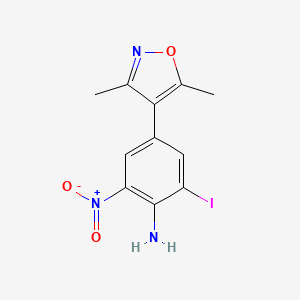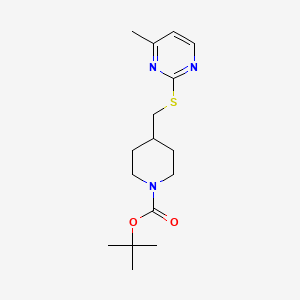![molecular formula C30H31NO11 B13969739 1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester CAS No. 50939-70-3](/img/structure/B13969739.png)
1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, esters, and quinoline derivatives
准备方法
The synthesis of 1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the benzenetricarboxylic acid moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the ester groups, leading to the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The ester groups can undergo hydrolysis, releasing active carboxylic acids that further interact with biological systems.
相似化合物的比较
Similar compounds include other benzenetricarboxylic acid derivatives and quinoline-based esters. Compared to these, 1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1,2,3-Benzenetricarboxylic acid derivatives
- Quinoline-based esters
This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
50939-70-3 |
|---|---|
分子式 |
C30H31NO11 |
分子量 |
581.6 g/mol |
IUPAC 名称 |
trimethyl 5-(1,4-dimethoxy-1,4-dioxobutan-2-yl)oxy-4-(4,6,8-trimethylquinolin-2-yl)benzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C30H31NO11/c1-14-9-16(3)26-17(10-14)15(2)11-19(31-26)24-20(42-21(28(34)39-6)13-22(32)37-4)12-18(27(33)38-5)23(29(35)40-7)25(24)30(36)41-8/h9-12,21H,13H2,1-8H3 |
InChI 键 |
HBIPRWRUASCNJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=C(C(=C3C(=O)OC)C(=O)OC)C(=O)OC)OC(CC(=O)OC)C(=O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


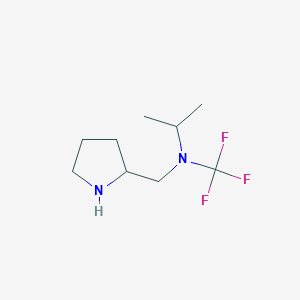
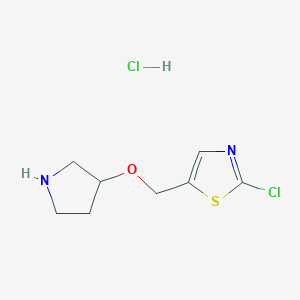
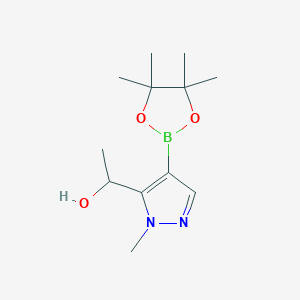

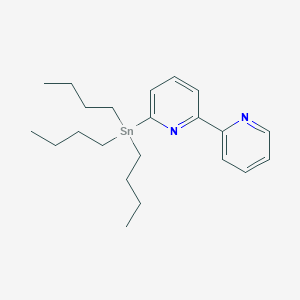
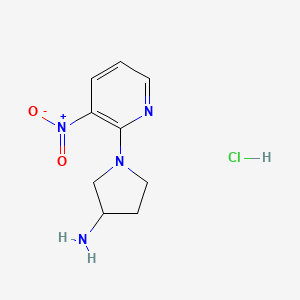
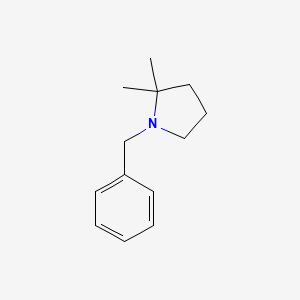
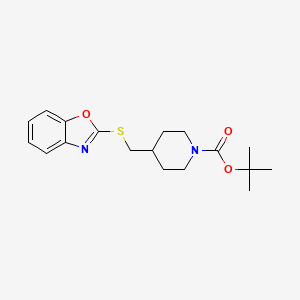
![3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one](/img/structure/B13969710.png)
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
